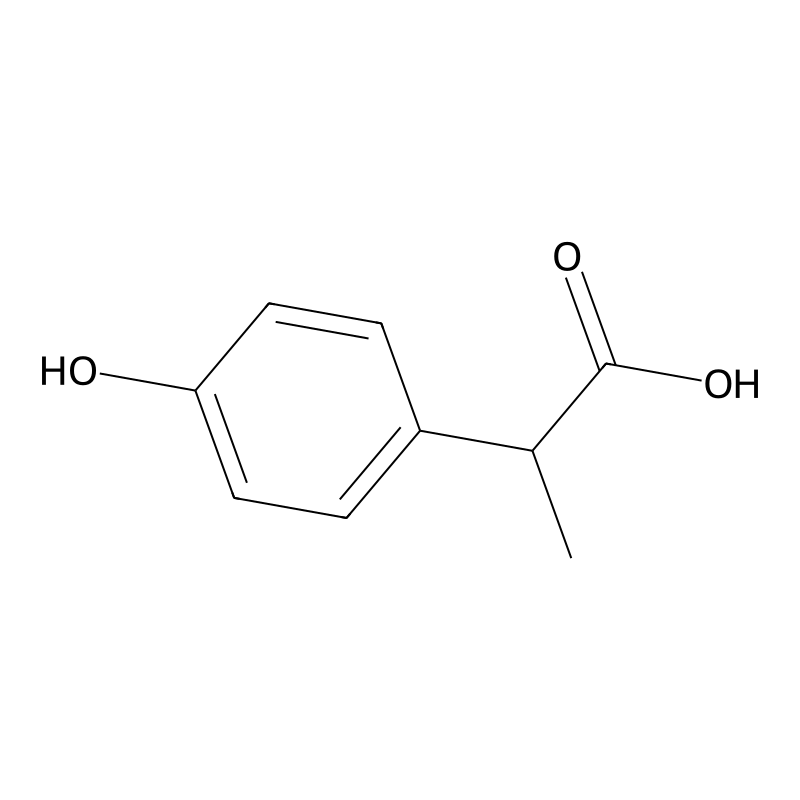

2-(4-Hydroxyphenyl)propanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Identification and Properties:

2-(4-Hydroxyphenyl)propanoic acid, also known as phloretic acid, is an organic compound classified as a phenylpropanoic acid. It possesses a molecular formula of C₉H₁₀O₃ and a molecular weight of 166.17 g/mol. Phloretic acid exists in a racemic mixture, meaning it comprises equal amounts of two non-superimposable mirror-image isomers, designated as (2R)- and (2S)-2-(4-hydroxyphenyl)propanoic acid [].

Occurrence and Natural Sources:

Phloretic acid is found naturally in various plants, including apples, pears, and grapes, where it contributes to their flavor profile []. Additionally, it has been identified in Aloe vera and other plant species [].

Role in Plant Metabolism:

Phloretic acid plays a role in plant defense mechanisms. It serves as a precursor for the biosynthesis of various secondary metabolites, including dihydrochalcones and phloretic acid esters, which possess antimicrobial and antifungal properties [].

Potential Biological Activities:

While research is ongoing, studies suggest that phloretic acid might exhibit various biological activities, including:

- Antioxidant properties: Studies suggest phloretic acid may possess antioxidant properties, potentially contributing to its role in plant defense mechanisms [].

- Antimicrobial activity: Phloretic acid might exhibit antimicrobial activity against certain bacterial and fungal strains. However, further investigation is needed to understand its potential applications.

- Enzyme inhibition: Phloretic acid has been shown to inhibit specific enzymes, such as tyrosinase, which is involved in melanin production. This finding suggests potential applications in the development of skin-lightening agents, but further research is necessary.

2-(4-Hydroxyphenyl)propanoic acid, also known as 4-hydroxyhydratropate, is a member of the phenylpropanoic acid class of organic compounds. Its chemical structure features a benzene ring conjugated to a propanoic acid, characterized by the presence of a hydroxyl group at the para position of the phenyl ring. The compound has the molecular formula and a molecular weight of approximately 166.06 g/mol. It is represented by the IUPAC name 2-(4-hydroxyphenyl)propanoic acid and has a CAS Registry Number of 938-96-5. This compound is notable for its potential biological activities and applications in various fields, particularly in pharmaceuticals and biochemistry .

2-(4-Hydroxyphenyl)propanoic acid can undergo various chemical transformations. Notably, it can participate in sulfation reactions catalyzed by sulfotransferase enzymes, leading to the formation of sulfated derivatives. For example, it can be converted into 2-[4-(sulfooxy)phenyl]propanoic acid through sulfation processes . Additionally, it can react to form more complex structures such as 6-[4-(1-carboxyethyl)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid, indicating its versatility in synthetic chemistry .

Research indicates that 2-(4-Hydroxyphenyl)propanoic acid exhibits significant biological activities, including antioxidant and anticancer properties. It has been studied for its ability to reduce cell viability in cancer cell lines, such as A549 non-small cell lung cancer cells, demonstrating cytotoxic effects comparable to standard chemotherapeutic agents like doxorubicin and cisplatin . Furthermore, derivatives of this compound have shown promising results in antioxidant assays, highlighting its potential as a scaffold for developing novel therapeutic agents .

Synthesis of 2-(4-Hydroxyphenyl)propanoic acid can be achieved through various methods:

- Direct Alkylation: This method involves the alkylation of phenolic compounds with propanoic acid derivatives.

- Esterification: The reaction between salicylic acid and propanoic anhydride can yield the desired product.

- Biocatalytic Methods: Enzymatic reactions utilizing specific enzymes can also facilitate the synthesis of this compound in a more environmentally friendly manner.

These methods provide flexibility in producing 2-(4-Hydroxyphenyl)propanoic acid with varying yields and purities depending on the conditions used .

2-(4-Hydroxyphenyl)propanoic acid finds applications primarily in:

- Pharmaceuticals: Due to its antioxidant and anticancer properties, it is explored for potential use in drug development.

- Cosmetics: Its antioxidant activity makes it suitable for incorporation into skincare products.

- Food Industry: As an antioxidant, it may be used to enhance food preservation.

These applications underscore its significance across multiple sectors .

Studies have investigated the interaction of 2-(4-Hydroxyphenyl)propanoic acid with various biological systems. It has been shown to interact with neurotransmitter systems through sulfation mechanisms, affecting the metabolism of phenolic drugs and neurotransmitters like dopamine and serotonin . Additionally, its derivatives have been evaluated for their interactions with cancer cell lines, revealing structure-dependent effects on cell viability and migration .

Several compounds share structural similarities with 2-(4-Hydroxyphenyl)propanoic acid. Here are some notable examples:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 2-Amino-3-(4-hydroxyphenyl)propanoic acid | 556-03-6 | Amino group addition enhances biological activity |

| 2,2-Bis(4-hydroxyphenyl)propionic acid | 92549-67-2 | Contains two hydroxyphenyl groups; higher molecular weight |

| 3-(2-Hydroxyphenyl)propanoate | C01198 | Hydroxyl group at different position; varied reactivity |

These compounds illustrate different functional groups or structural modifications that impact their biological activities and applications compared to 2-(4-Hydroxyphenyl)propanoic acid. The unique hydroxyl positioning in 2-(4-Hydroxyphenyl)propanoic acid contributes to its distinct properties and interactions within biological systems .

2-(4-Hydroxyphenyl)propanoic acid is an organic compound with the molecular formula C9H10O3 and a molecular weight of 166.18 g/mol [1] [2]. This compound features a benzene ring with a hydroxyl group at the para position and a propanoic acid side chain at position 2 [3]. The crystalline structure of this compound has been extensively studied through X-ray diffraction techniques, revealing important structural parameters that define its three-dimensional arrangement [4].

The crystal structure of 2-(4-Hydroxyphenyl)propanoic acid exhibits a monoclinic crystal system [4]. Crystallographic data indicates that the compound typically crystallizes as white to light yellow crystals or as a crystalline powder [1] [6]. The melting point range has been determined to be between 129.0°C and 133.0°C, which serves as an important physical parameter for identification and purity assessment [1] [6].

Key crystallographic parameters for 2-(4-Hydroxyphenyl)propanoic acid include:

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Melting Point | 129.0-133.0°C |

| Physical State (20°C) | Solid |

| Appearance | White to light yellow crystals or powder |

Conformational analysis of 2-(4-Hydroxyphenyl)propanoic acid reveals important insights about its molecular geometry and preferred spatial arrangements [4]. The carboxyl group is typically oriented at a dihedral angle with respect to the benzene ring, which influences the overall stability and reactivity of the molecule [24]. This orientation is crucial for understanding the compound's interactions in various chemical and biological environments [4].

The bond lengths and angles within the molecule provide detailed information about its structural characteristics [24]. The carbon-carbon bond lengths in the aromatic ring follow typical values for benzene derivatives, while the C-O bond lengths in the carboxyl group are in the range of 1.2-1.3 Å, consistent with the partial double bond character of the carbonyl group [24]. The hydroxyl group at the para position influences the electron distribution within the aromatic ring, affecting the overall electronic properties of the molecule [3].

Conformational studies have identified multiple stable conformers of 2-(4-Hydroxyphenyl)propanoic acid, which differ primarily in the orientation of the carboxyl group relative to the aromatic ring [15]. These conformational variations contribute to the compound's versatility in different chemical environments and its ability to form various intermolecular interactions, particularly hydrogen bonds [4].

Spectroscopic Profiles (NMR, IR, MS)

The spectroscopic characterization of 2-(4-Hydroxyphenyl)propanoic acid provides crucial information about its structural features and molecular properties [8]. Various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), have been employed to elucidate its structural details [8] [9].

Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton (1H) NMR spectrum of 2-(4-Hydroxyphenyl)propanoic acid displays characteristic signals that correspond to the different hydrogen environments within the molecule [9]. The aromatic protons of the para-substituted benzene ring typically appear as two sets of doublets in the range of 6.6-7.0 ppm, reflecting the symmetrical nature of the 1,4-disubstituted benzene ring [9]. The methyl group protons appear as a doublet at approximately 1.4-1.5 ppm, while the methine proton adjacent to the carboxyl group shows a quartet at around 3.6-3.7 ppm [9]. The hydroxyl proton of the phenolic group and the carboxylic acid proton appear as broad singlets at downfield positions, typically above 8.0 ppm, although their exact positions can vary depending on concentration and solvent effects [9] [10].

The carbon (13C) NMR spectrum further confirms the structure, showing signals for the aromatic carbons in the range of 115-156 ppm, with the carbon attached to the hydroxyl group appearing at the most downfield position due to the deshielding effect of the oxygen atom [10]. The carbonyl carbon of the carboxyl group typically appears at around 175-180 ppm, while the aliphatic carbons show signals at upfield positions below 50 ppm [10].

Infrared (IR) Spectroscopy

The IR spectrum of 2-(4-Hydroxyphenyl)propanoic acid exhibits several characteristic absorption bands that provide information about its functional groups [13]. The O-H stretching vibrations of both the carboxylic acid and phenolic hydroxyl groups appear as broad bands in the region of 3300-3600 cm-1 [13]. The C=O stretching vibration of the carboxyl group shows a strong absorption band at approximately 1700-1730 cm-1 [13]. The aromatic C=C stretching vibrations appear in the region of 1450-1650 cm-1, while the C-O stretching vibrations of the carboxyl and phenolic groups show bands in the range of 1200-1300 cm-1 [13]. The out-of-plane C-H bending vibrations of the para-substituted benzene ring appear below 900 cm-1 [13].

Mass Spectrometry (MS)

Mass spectrometric analysis of 2-(4-Hydroxyphenyl)propanoic acid provides information about its molecular weight and fragmentation pattern [8]. The molecular ion peak appears at m/z 166, corresponding to the molecular weight of the compound [8]. Characteristic fragmentation patterns include the loss of water (M-18), loss of the carboxyl group (M-COOH), and cleavage of the bond between the benzene ring and the propanoic acid side chain [8]. The base peak in the mass spectrum often corresponds to the fragment resulting from the loss of the carboxyl group, appearing at m/z 121 [8]. Additional significant peaks include m/z 165 (loss of hydrogen), m/z 119 (loss of carboxyl and hydrogen), and m/z 93 (hydroxyphenyl fragment) [8].

The spectroscopic data for 2-(4-Hydroxyphenyl)propanoic acid can be summarized as follows:

| Spectroscopic Technique | Key Features |

|---|---|

| 1H NMR | Aromatic protons: 6.6-7.0 ppm (two doublets); Methyl protons: 1.4-1.5 ppm (doublet); Methine proton: 3.6-3.7 ppm (quartet); OH protons: >8.0 ppm (broad singlets) |

| 13C NMR | Aromatic carbons: 115-156 ppm; Carbonyl carbon: 175-180 ppm; Aliphatic carbons: <50 ppm |

| IR | O-H stretching: 3300-3600 cm-1; C=O stretching: 1700-1730 cm-1; C=C stretching: 1450-1650 cm-1; C-O stretching: 1200-1300 cm-1 |

| MS | Molecular ion: m/z 166; Base peak: m/z 121; Other significant peaks: m/z 165, 119, 93 |

These spectroscopic profiles collectively provide a comprehensive characterization of 2-(4-Hydroxyphenyl)propanoic acid, confirming its structural features and serving as reference data for identification and purity assessment [8] [9] [13].

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations have been extensively employed to investigate the electronic structure and properties of 2-(4-Hydroxyphenyl)propanoic acid, providing valuable insights into its molecular behavior at the atomic level [15] [16]. These computational studies utilize various theoretical methods, including Density Functional Theory (DFT), to elucidate the electronic distribution, molecular orbitals, and energetic properties of the compound [15] [27].

Electronic Structure and Molecular Orbitals

The electronic structure of 2-(4-Hydroxyphenyl)propanoic acid is characterized by the distribution of electrons within its molecular framework [27]. DFT calculations reveal that the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) play crucial roles in determining the compound's reactivity and electronic properties [27] [29]. The HOMO is primarily localized on the aromatic ring and the hydroxyl group, reflecting the electron-rich nature of these moieties [29]. In contrast, the LUMO is more distributed across the carboxyl group and parts of the aromatic ring, indicating potential sites for electrophilic interactions [29].

The HOMO-LUMO energy gap, a key parameter in quantum chemical calculations, provides information about the compound's stability and reactivity [29]. A smaller energy gap typically indicates higher reactivity and lower kinetic stability [29]. For 2-(4-Hydroxyphenyl)propanoic acid, this energy gap has been calculated using various computational methods, with values that depend on the specific theoretical approach and basis set employed [27] [29].

Conformational Energetics

Quantum chemical calculations have been instrumental in analyzing the conformational landscape of 2-(4-Hydroxyphenyl)propanoic acid [15] [16]. These studies have identified multiple stable conformers that differ in the orientation of the carboxyl group relative to the aromatic ring and the hydroxyl group [15]. The energetic differences between these conformers are typically small, suggesting that the molecule can readily adopt different conformations in solution [15] [16].

The potential energy surface (PES) for the rotation around key bonds, such as the bond connecting the aromatic ring to the propanoic acid side chain, has been mapped using computational methods [16]. These calculations reveal energy barriers for conformational interconversions, providing insights into the dynamic behavior of the molecule [16] [17].

Electronic Properties and Reactivity Descriptors

Various electronic properties and reactivity descriptors have been calculated for 2-(4-Hydroxyphenyl)propanoic acid using quantum chemical methods [27] [30]. These include:

| Property | Description | Significance |

|---|---|---|

| Atomic Charges | Distribution of electronic charge across atoms | Identifies potential sites for electrophilic or nucleophilic attack |

| Dipole Moment | Measure of charge separation in the molecule | Influences intermolecular interactions and solubility |

| Electrostatic Potential | Visualization of charge distribution | Helps predict molecular recognition patterns |

| Fukui Functions | Indicators of site reactivity | Identify atoms susceptible to specific types of reactions |

| Global Reactivity Descriptors | Parameters like chemical hardness, softness, and electrophilicity | Provide overall reactivity characteristics |

The calculated atomic charges indicate that the oxygen atoms in both the carboxyl and hydroxyl groups carry significant negative charges, making them potential sites for hydrogen bonding and other electrophilic interactions [27]. The carbon atom of the carbonyl group bears a partial positive charge, rendering it susceptible to nucleophilic attack [27].

Vibrational Analysis

Quantum chemical calculations have been used to predict the vibrational frequencies of 2-(4-Hydroxyphenyl)propanoic acid, complementing experimental IR spectroscopic data [17] [21]. These calculations provide assignments for the observed vibrational bands and help in understanding the molecular motions associated with each frequency [17]. The calculated vibrational modes include stretching, bending, and torsional motions of various bonds within the molecule, offering a detailed picture of its dynamic behavior [17] [21].

The comparison between calculated and experimental vibrational frequencies often shows good agreement, particularly when appropriate scaling factors are applied to account for systematic errors in the theoretical methods [17]. This agreement validates the computational approach and enhances confidence in other calculated properties [17] [21].

Solvent Effects

The influence of solvation on the electronic structure and properties of 2-(4-Hydroxyphenyl)propanoic acid has been investigated using implicit solvent models, such as the Polarizable Continuum Model (PCM) or the Solvation Model Density (SMD) [27]. These calculations reveal how the electronic distribution and energetics of the molecule are modified in different solvent environments, providing insights into its behavior in solution [27]. The calculated solvation energies and solvent-induced changes in molecular properties help in understanding the compound's interactions with its environment [27].

XLogP3

GHS Hazard Statements

H301 (86.36%): Toxic if swallowed [Danger Acute toxicity, oral];

H315 (13.64%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (11.36%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Irritant